molecular formula C15H15ClN4O6S B7818925 Chlorimuron-ethyl CAS No. 94365-91-0

Chlorimuron-ethyl

Cat. No.: B7818925
CAS No.: 94365-91-0
M. Wt: 414.8 g/mol
InChI Key: NSWAMPCUPHPTTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorimuron-ethyl is synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with ethyl 2-aminosulfonylbenzoate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorimuron-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is the primary degradation pathway, where the ester bond is cleaved to form chlorimuron and ethanol .

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water and can be catalyzed by acids or bases.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include 2-amino-4-chloro-6-methoxypyrimidine and ethyl 2-sulfamoylbenzoate .

Mechanism of Action

Chlorimuron-ethyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis, leading to the cessation of cell division and plant growth . The primary molecular targets are the ALS enzymes in the shoots and roots of the plants .

Comparison with Similar Compounds

Chlorimuron-ethyl is unique among sulfonylurea herbicides due to its high efficacy at low application rates and its specific action on broad-leaved weeds. Similar compounds include:

This compound stands out due to its specific application in soybean and peanut fields and its relatively low environmental impact compared to other herbicides .

Properties

IUPAC Name

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate
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InChI

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22)
Source PubChem
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InChI Key

NSWAMPCUPHPTTC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC
Source PubChem
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Molecular Formula

C15H15ClN4O6S
Record name CHLORIMURON ETHYL
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DSSTOX Substance ID

DTXSID0023955
Record name Chlorimuron-ethyl
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Molecular Weight

414.8 g/mol
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Physical Description

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB]
Record name CHLORIMURON ETHYL
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Record name Chlorimuron-ethyl
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Solubility

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7
Record name CHLORIMURON-ETHYL
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Density

1.51 at 25 °C
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Vapor Pressure

4.0X10-12 mm Hg at 25 °C
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Mechanism of Action

Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl.
Record name CHLORIMURON-ETHYL
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Color/Form

Crystals from butyl chloride, White solid, Colorless crystals

CAS No.

90982-32-4, 94365-91-0
Record name CHLORIMURON ETHYL
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Record name Chlorimuron-ethyl
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Record name Chlorimuron-ethyl [ISO]
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Record name Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester
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Record name Chlorimuron-ethyl
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Record name Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate
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Record name CHLORIMURON-ETHYL
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Melting Point

181 °C
Record name CHLORIMURON-ETHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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